1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one is a complex organic compound characterized by multiple functional groups, including hydroxyl, methoxy, and propanoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one typically involves multi-step organic reactions
-
Step 1: Synthesis of the Core Phenolic Structure
Reactants: Phenol derivatives
Conditions: Acidic or basic catalysis, typically using sulfuric acid or sodium hydroxide.
-
Step 2: Etherification
Reactants: Methanol and phenolic intermediate
Conditions: Acidic conditions, often using hydrochloric acid as a catalyst.
-
Step 3: Acylation
Reactants: Propanoyl chloride and methoxyphenol intermediate
Conditions: Basic conditions, typically using pyridine or triethylamine as a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or neutral conditions.
Products: Corresponding quinones or carboxylic acids.
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Mild to moderate temperatures.
Products: Alcohols or reduced phenolic compounds.
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Room temperature or slightly elevated temperatures.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic (sulfuric acid, hydrochloric acid) or basic (sodium hydroxide, pyridine).
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced phenolic compounds.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one has diverse applications in scientific research:
-
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a bioactive compound.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Investigated for its role in drug development and design.
-
Industry:
- Used in the development of advanced materials.
- Studied for its potential applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, potentially modulating their activity.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Potential to bind to cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one can be compared with other phenolic compounds and derivatives:
Similar Compounds:
Uniqueness:
- The presence of both methoxy and propanoyl groups in this compound provides unique chemical properties, such as enhanced reactivity and potential bioactivity, distinguishing it from simpler phenolic compounds.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKNTWVKFOLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-58-8 |
Source
|
Record name | 3-[(4-Chlorophenyl)thio]-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5755-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.